molecular formula C11H14N2O2 B1481201 1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde CAS No. 2098131-77-0

1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Cat. No.: B1481201
CAS No.: 2098131-77-0
M. Wt: 206.24 g/mol
InChI Key: VTGOCYBJKMEDPP-UHFFFAOYSA-N
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Description

1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H14N2O2 This compound features a cyclopropane ring, a pyrimidine ring, and an aldehyde functional group

Preparation Methods

The synthesis of 1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as acetaldehyde and urea.

    Attachment of the cyclopropane ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using reagents like diazomethane.

    Introduction of the aldehyde group: The aldehyde group can be introduced through oxidation reactions, such as using pyridinium chlorochromate (PCC) or other suitable oxidizing agents.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide (NaOMe).

Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives.

Scientific Research Applications

1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can interact with specific binding sites, affecting biological pathways.

Comparison with Similar Compounds

Similar compounds to 1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde include:

    1-(((2,4-Dimethylpyrimidin-5-yl)oxy)methyl)cyclopropane-1-carbaldehyde: This compound has a similar structure but with different substitution on the pyrimidine ring.

    1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclobutane-1-carbaldehyde: This compound features a cyclobutane ring instead of a cyclopropane ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(2,6-dimethylpyrimidin-4-yl)oxymethyl]cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-5-10(13-9(2)12-8)15-7-11(6-14)3-4-11/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGOCYBJKMEDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OCC2(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 3
1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 4
1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 5
1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Reactant of Route 6
1-(((2,6-Dimethylpyrimidin-4-yl)oxy)methyl)cyclopropane-1-carbaldehyde

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